molecular formula C14H21NO2 B4777706 4-[3-(4-methylphenoxy)propyl]morpholine

4-[3-(4-methylphenoxy)propyl]morpholine

Cat. No. B4777706
M. Wt: 235.32 g/mol
InChI Key: ITEJZLHDSPJNRG-UHFFFAOYSA-N
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Description

4-[3-(4-methylphenoxy)propyl]morpholine, also known as MPMP, is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

4-[3-(4-methylphenoxy)propyl]morpholine has been studied for its potential therapeutic applications in various fields, including medicine, agriculture, and material science. In medicine, 4-[3-(4-methylphenoxy)propyl]morpholine has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as an analgesic and anesthetic agent.
In agriculture, 4-[3-(4-methylphenoxy)propyl]morpholine has been investigated for its potential use as a pesticide and herbicide. It has been shown to be effective against a wide range of pests and weeds, making it a promising candidate for the development of new agricultural products.
In material science, 4-[3-(4-methylphenoxy)propyl]morpholine has been studied for its potential use as a surfactant and emulsifier. It has been shown to possess excellent surface-active properties, making it a promising candidate for the development of new materials with improved properties.

Mechanism of Action

The exact mechanism of action of 4-[3-(4-methylphenoxy)propyl]morpholine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. It has also been shown to interact with cell membranes, altering their structure and function.
Biochemical and Physiological Effects:
4-[3-(4-methylphenoxy)propyl]morpholine has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated its antimicrobial, antitumor, and anti-inflammatory properties. It has also been shown to possess analgesic and anesthetic properties.

Advantages and Limitations for Lab Experiments

4-[3-(4-methylphenoxy)propyl]morpholine possesses several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. It is also stable under a wide range of conditions, making it suitable for use in various experimental setups.
However, 4-[3-(4-methylphenoxy)propyl]morpholine also has several limitations for lab experiments. Its mechanism of action is not fully understood, making it difficult to predict its effects in complex biological systems. It is also relatively expensive compared to other compounds with similar properties, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-[3-(4-methylphenoxy)propyl]morpholine. In medicine, further research is needed to fully understand its mechanism of action and to determine its potential use as an analgesic and anesthetic agent. In agriculture, further research is needed to determine its efficacy and safety as a pesticide and herbicide. In material science, further research is needed to explore its potential use as a surfactant and emulsifier in the development of new materials.
Conclusion:
In conclusion, 4-[3-(4-methylphenoxy)propyl]morpholine is a promising compound with potential therapeutic applications in various fields. Its synthesis method is relatively simple, and it possesses several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and to determine its potential use in various applications.

properties

IUPAC Name

4-[3-(4-methylphenoxy)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-13-3-5-14(6-4-13)17-10-2-7-15-8-11-16-12-9-15/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEJZLHDSPJNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198960
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[3-(4-Methylphenoxy)propyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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